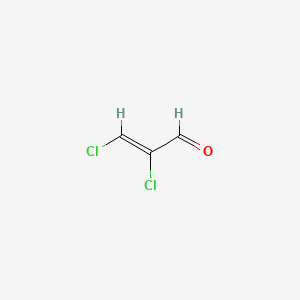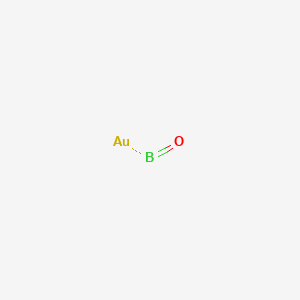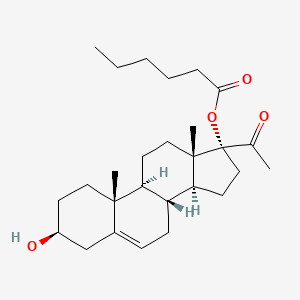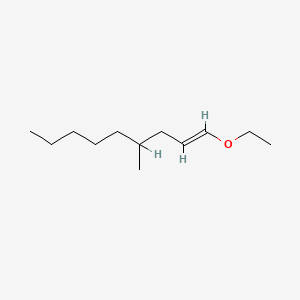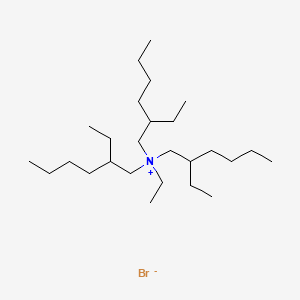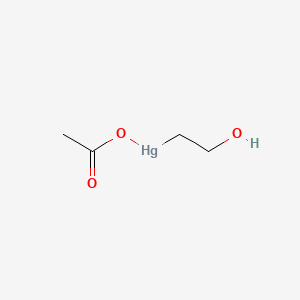
N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a trimethylpropanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide typically involves the reaction of diphenylphosphoryl chloride with N,N,2-trimethylpropanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of the imidamide group.
Diphenylphosphoryl chloride: Used as a precursor in the synthesis of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide.
Diphenylphosphorylureas: Compounds with similar phosphoryl groups but different substituents.
Uniqueness
N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is unique due to its specific combination of a diphenylphosphoryl group with a trimethylpropanimidamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4020-96-6 |
|---|---|
Molecular Formula |
C18H23N2OP |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-diphenylphosphoryl-N,N,2-trimethylpropanimidamide |
InChI |
InChI=1S/C18H23N2OP/c1-15(2)18(20(3)4)19-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,1-4H3/b19-18+ |
InChI Key |
GTKLKZWJQKTVHL-VHEBQXMUSA-N |
Isomeric SMILES |
CC(C)/C(=N\P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)/N(C)C |
Canonical SMILES |
CC(C)C(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


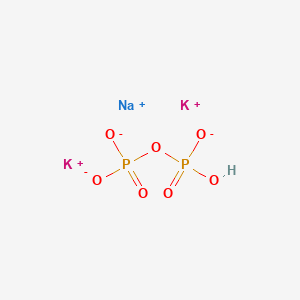
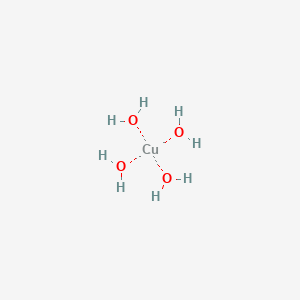
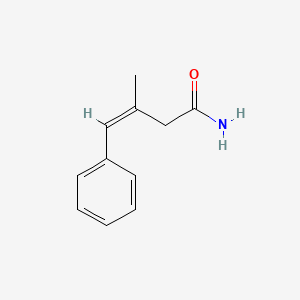
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
